molecular formula C7H15NO2 · HCl B555264 L-Norvaline ethyl ester hydrochloride CAS No. 40918-51-2

L-Norvaline ethyl ester hydrochloride

Cat. No.: B555264
CAS No.: 40918-51-2
M. Wt: 181.66 g/mol
InChI Key: CHAJBHNQIZAJJM-RGMNGODLSA-N
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Description

L-Norvaline ethyl ester hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of the amino acid norvaline and is commonly used in various scientific research applications. The compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Norvaline ethyl ester hydrochloride can be synthesized through the esterification of L-norvaline with ethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The raw materials, L-norvaline and ethanol, are combined in a reactor with a suitable catalyst. The reaction mixture is heated and stirred to ensure complete conversion. After the reaction is complete, the product is purified through crystallization or distillation to obtain the pure hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

L-Norvaline ethyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-norvaline and ethanol.

    Substitution: Various substituted derivatives of L-norvaline.

    Oxidation: Oxidized derivatives of L-norvaline.

    Reduction: Reduced derivatives of L-norvaline

Scientific Research Applications

L-Norvaline ethyl ester hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified form, which enhances its solubility and reactivity compared to its parent amino acid, L-Norvaline. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl (2S)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHAJBHNQIZAJJM-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505010
Record name Ethyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40918-51-2
Record name L-Norvaline, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40918-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-(aminoiminomethyl)-N-methylglycine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

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